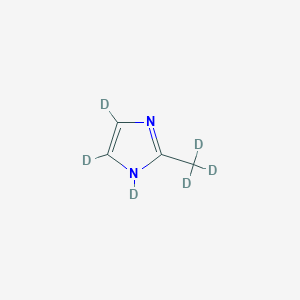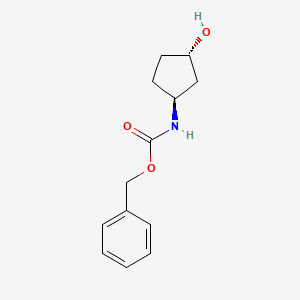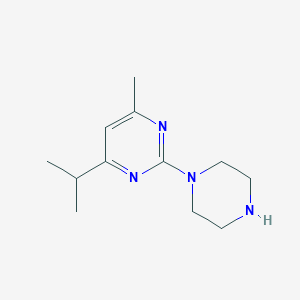
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
Overview
Description
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrimidine derivative that has been found to exhibit various biological activities, including antiviral, antibacterial, and antitumor effects. In
Scientific Research Applications
Pharmacological Properties
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and its derivatives have been explored for their pharmacological properties across different studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent has displayed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential clinical applications of such compounds (Mattioda et al., 1975).
Anticancer Activity
There is significant interest in the anticancer potential of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives. A study on the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicated that certain compounds showed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
The antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including those with a piperazinyl group, has been studied. Some compounds in this class have shown effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been analyzed, providing insights into the conformational aspects of similar compounds. This analysis contributes to understanding the structural basis for the biological activity of such molecules (Anthal et al., 2018).
Tyrosine Kinase Inhibition
The compound has been investigated as a potential inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), relevant for cancer treatment. The synthesis of isotopically labeled compounds for drug absorption, distribution, metabolism, and excretion (ADME) studies highlights the compound's significance in cancer research (Zhang et al., 2005).
properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGOXARTLFJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



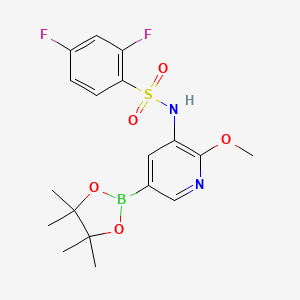
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)

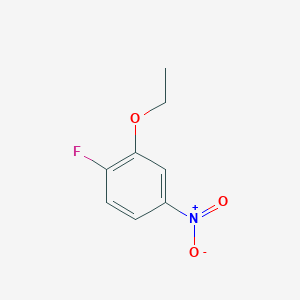
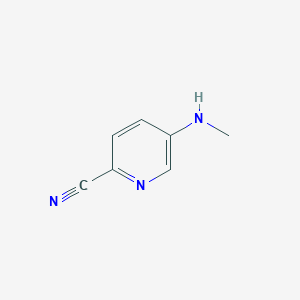
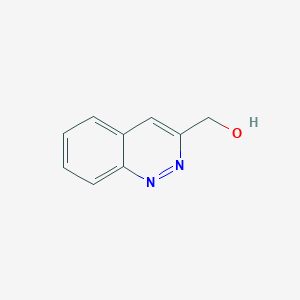
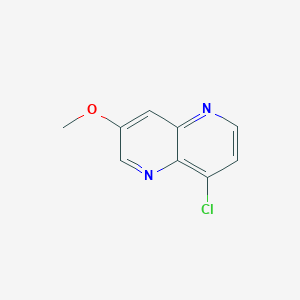
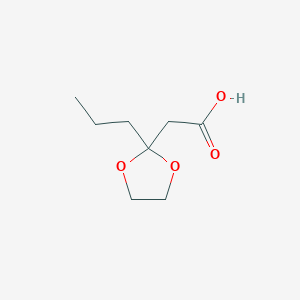
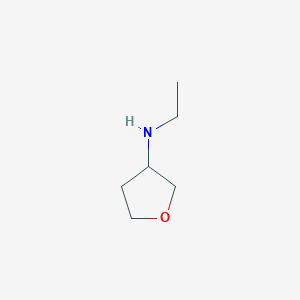
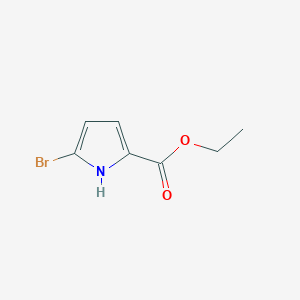
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
